molecular formula C15H20N2O7 B13163719 Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate

Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B13163719
M. Wt: 340.33 g/mol
InChI Key: BOYSNCZVUPHYFV-NEPJUHHUSA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a 3-nitrophenyl substituent. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, such as taxane side-chain precursors . The nitro group at the 3-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1

InChI Key

BOYSNCZVUPHYFV-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The protection of the amino group is typically achieved using tert-butoxycarbonyl chloride (tert-butoxycarbonyl chloride) in the presence of a base such as triethylamine. This step is crucial as it prevents unwanted reactions during subsequent steps. Alternatively, di-tert-butyl dicarbonate can be used for this purpose, offering a more convenient and efficient method of introducing the tert-butoxycarbonyl protecting group.

Formation of the Ester

The esterification reaction is carried out using methanol and a suitable acid catalyst. This step is essential for forming the methyl ester moiety of the compound. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

Introduction of the Nitrophenyl Group

Data Table: Representative Synthesis Conditions

Starting Material Catalyst Solvent Temperature (°C) Time (h) Yield (%)
tert-butyl-protected amino acid derivatives Diphenyl phosphate Tetrahydrofuran (THF) 85 60 60

Exhaustive Research Findings

The synthesis of Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity. The compound's unique structure, featuring a tert-butoxycarbonyl protecting group, a hydroxyl group, and a nitrophenyl group, makes it valuable in organic synthesis and medicinal chemistry. Its potential biological activity and interactions with molecular targets are areas of ongoing research, with applications in drug development and biochemical pathway studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine compound

    Substitution: Formation of the free amine

Scientific Research Applications

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The hydroxyl and nitrophenyl groups also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-nitrophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Substituent Key Properties Reference
Target Compound 3-Nitrophenyl High polarity due to NO₂; IR: NO₂ asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹
Methyl (2R,3S)-3-[(Boc)amino]-3-(4-nitrophenyl)propanoate 4-Nitrophenyl Higher symmetry; NMR: para-substitution causes distinct aromatic splitting
Methyl (S)-2-[(Boc)amino]-3-(3-iodo-4-methoxyphenyl)propanoate 3-Iodo-4-methoxyphenyl Iodo group increases molecular weight; methoxy enhances solubility in polar solvents
rac-Ethyl (2S,3S)-3-[(Boc)(2-methylallyl)amino]-3-phenylpropanoate Phenyl Lower polarity; absence of nitro group simplifies reduction reactions

Key Findings :

  • The 3-nitro group increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to phenyl or methoxy analogs .
  • 4-Nitrophenyl analogs exhibit different NMR splitting patterns due to para-substitution symmetry, aiding structural identification .

Stereochemical Variations

Diastereomers and enantiomers show distinct physical and spectroscopic properties:

Compound Configuration [α]²⁰D (c, solvent) Diastereomeric Ratio (dr) Reference
Target Compound (2R,3S) Not reported Not reported N/A
Methyl (2R,3S)-10a (2R,3S) −14.4° (c 1.00, MeOH) 84:16
Methyl (2S,3S)-10b (2S,3S) −90.2° (c 1.00, MeOH) 73% yield
Methyl (2R,3R)-10b (2R,3R) +19.2° (c 1.00, MeOH) 69% yield

Key Findings :

  • Optical rotation values ([α]D) vary significantly with stereochemistry, enabling chiral resolution .
  • Diastereomeric ratios during synthesis depend on coupling reagents and reaction conditions (e.g., Method A vs. B in ).

Ester Group Modifications

The methyl ester group impacts solubility and hydrolysis kinetics:

Compound Ester Group Solubility Profile Hydrolysis Rate (Relative) Reference
Target Compound Methyl Moderate in acetone/hexane Baseline
Ethyl (2S,3S)-3-[(Boc)amino]-3-phenylpropanoate Ethyl Higher lipophilicity Slower than methyl
tert-Butyl (2S)-3-(3-acetamido-phenyl)-2-[(Boc)amino]propanoate tert-Butyl Low polarity Resistant to hydrolysis

Key Findings :

  • Methyl esters are more prone to hydrolysis than tert-butyl esters, influencing storage and reactivity .

Key Findings :

  • Yields vary with steric hindrance; bulky substituents (e.g., 3-nitrophenyl) may reduce efficiency compared to simpler aryl groups .

Biological Activity

Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that exhibits a range of biological activities, making it of significant interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and potential applications based on diverse research findings.

Structural Overview

The compound features several key structural components:

  • Amino Group : Protected by a tert-butoxycarbonyl (Boc) group.
  • Hydroxy Group : Contributes to its reactivity and interaction with biological targets.
  • Nitrophenyl Moiety : Imparts unique electronic properties that may enhance biological interactions.

The molecular formula for this compound is C15H20N2O7C_{15}H_{20}N_{2}O_{7}, with a molecular weight of approximately 340.33 g/mol .

This compound demonstrates various biological activities primarily through:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways.

Interaction Studies

Studies have shown that the compound's interactions can be characterized by its binding affinity to target proteins. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to evaluate these interactions. For instance, the binding affinity of this compound to specific enzymes or receptors can reveal its potential therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group significantly influences both the reactivity and selectivity of the compound towards biological targets. Comparative studies with structurally similar compounds have provided insights into how modifications in the chemical structure can enhance or diminish biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl (2R,3S)-3-(4-nitrophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoateContains a nitro group instead of an amino groupNitro groups may enhance electrophilicity
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoateContains a methoxy group instead of an amino groupMethoxy groups can influence solubility and reactivity
Methyl (2R,3S)-3-(phenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoateLacks substitution on the phenyl ringSimpler structure may lead to different reactivity patterns

These comparisons illustrate how variations in substituents can result in differing levels of biological activity.

Case Studies and Research Findings

  • HDAC Inhibition : Research has indicated that compounds similar to this compound exhibit potent inhibition against histone deacetylases (HDACs). These enzymes play critical roles in gene expression regulation and are implicated in various diseases including cancer .
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Avoid inhalation of dust (H335); store in a dry, cool environment .

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